molecular formula C6H8F3NO B1355717 5-(Trifluoromethyl)piperidin-2-one CAS No. 50549-24-1

5-(Trifluoromethyl)piperidin-2-one

Cat. No. B1355717
CAS RN: 50549-24-1
M. Wt: 167.13 g/mol
InChI Key: YRKCLUZAQCBIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • It is used primarily for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthetic pathways for preparing 5-(Trifluoromethyl)piperidin-2-one are depicted in Scheme 1 and Scheme 2 in relevant studies . These pathways involve specific reactions and reagents, leading to the formation of the compound.


Physical And Chemical Properties Analysis

  • Refractive Index (n20D) : Predicted to be 1.39 .

Scientific Research Applications

DNA Sequencing

5-(Trifluoromethyl)piperidin-2-one has been indirectly linked to advancements in DNA sequencing. Specifically, a study by Negri et al. (1994) detailed a chemical sequencing method for DNA, which relies on treatments involving piperidine. Although not directly mentioning 5-(Trifluoromethyl)piperidin-2-one, this research highlights the broader role of piperidine derivatives in genetic research, particularly in sequencing and mutation identification methods (Negri, Ferraboli, Barlati, & Mauro, 1994).

Corrosion Inhibition

Piperidine derivatives, including those similar to 5-(Trifluoromethyl)piperidin-2-one, have been investigated for their role in corrosion inhibition. For instance, a study by Belghiti et al. (2018) explored the interaction of various piperidine derivatives with iron surfaces. The research aimed to understand the efficacy of these compounds as corrosion inhibitors, which is vital for protecting metal surfaces in industrial applications (Belghiti et al., 2018).

Molecular Structure Analysis

Research by Li et al. (2005) examined the molecular structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including compounds structurally related to 5-(Trifluoromethyl)piperidin-2-one. This study highlights the significance of such compounds in understanding molecular interactions and structural analysis, which can have broader implications in pharmacology and material science (Li et al., 2005).

Synthesis of Functionalized Piperidine Derivatives

The synthesis and characterization of various piperidine derivatives, akin to 5-(Trifluoromethyl)piperidin-2-one, have been a subject of interest for their potential applications in pharmacology and material science. A study by Mohanraj and Ponnuswamy (2017) focused on the synthesis of N-acyl piperdine-4-ones, demonstrating the versatility of piperidine derivatives in creating new compounds with potential biological activities (Mohanraj & Ponnuswamy, 2017).

properties

IUPAC Name

5-(trifluoromethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKCLUZAQCBIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585492
Record name 5-(Trifluoromethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)piperidin-2-one

CAS RN

50549-24-1
Record name 5-(Trifluoromethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)piperidin-2-one
Reactant of Route 2
5-(Trifluoromethyl)piperidin-2-one
Reactant of Route 3
5-(Trifluoromethyl)piperidin-2-one
Reactant of Route 4
5-(Trifluoromethyl)piperidin-2-one
Reactant of Route 5
5-(Trifluoromethyl)piperidin-2-one
Reactant of Route 6
5-(Trifluoromethyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.